molecular formula C20H19Cl2N3O B2370473 3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1216802-74-2

3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2370473
CAS No.: 1216802-74-2
M. Wt: 388.29
InChI Key: GQDJDRNWBHUWLF-UHFFFAOYSA-N
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Description

3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE is a useful research compound. Its molecular formula is C20H19Cl2N3O and its molecular weight is 388.29. The purity is usually 95%.
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Scientific Research Applications

ORL1 Receptor Agonists

The compound has been studied as part of a series exploring its affinity towards the human ORL1 (orphanin FQ/nociceptin) receptor. High-affinity ligands for the ORL1 receptor were developed, leading to the discovery of potent ORL1 receptor agonists. These compounds exhibited good selectivity versus opioid receptors and behaved as full agonists in biochemical assays (Röver et al., 2000).

Anticonvulsant Activity

Another study focused on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives. These compounds demonstrated significant anticonvulsant activity in the maximal electroshock seizure (MES) test, with certain analogs exhibiting higher protection than magnesium valproate, used as a standard substance (Obniska et al., 2006).

Antimicrobial and Detoxification Applications

Research into the antimicrobial activities of spiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties revealed that some compounds exhibited significant activity against various microbial strains. This study highlights the potential use of these compounds in developing new antimicrobial agents (Dalloul et al., 2017).

Additionally, a novel N-halamine precursor was synthesized and bonded onto cotton fabrics for antimicrobial and detoxification applications. The chlorinated cotton fabrics demonstrated effective biocidal properties against Staphylococcus aureus and Escherichia coli O157:H7, and were also used to oxidize simulant chemical mustard to less toxic derivatives (Ren et al., 2009).

Properties

IUPAC Name

3-(3-chlorophenyl)-8-[(3-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O/c21-16-5-1-3-14(11-16)13-25-9-7-20(8-10-25)23-18(19(26)24-20)15-4-2-6-17(22)12-15/h1-6,11-12H,7-10,13H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDJDRNWBHUWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.